27-Oxo-fusidic Acid
Description
Contextualization within Fusidane-Type Compounds Research
Fusidane-type antibiotics are a class of microbial-derived triterpenoid (B12794562) compounds. cjnmcpu.comnih.gov This family of natural products is characterized by a distinctive steroid-like tetracyclic ring system. cjnmcpu.commdpi.com The most prominent members of this class include fusidic acid, helvolic acid, and cephalosporin (B10832234) P1. cjnmcpu.comnih.gov These compounds are known for their potent activity against Gram-positive bacteria, most notably Staphylococcus aureus. cjnmcpu.comnih.gov
Research in this area often focuses on the biosynthesis of these compounds and the generation of new derivatives to enhance their therapeutic properties. nih.govresearchgate.net The chemical diversity of fusidane-type antibiotics is expanded through various biological and chemical modifications, including oxidation, hydroxylation, and acylation. researchgate.netcjnmcpu.com The study of metabolites such as 27-oxo-fusidic acid is integral to this field, as it reveals the modifications that occur in biological systems, which can inform the synthesis of new analogues with potentially improved characteristics. researchgate.netnih.gov
Significance of Metabolites in Natural Product Chemistry and Drug Metabolism Studies
The investigation of drug metabolism is a fundamental component of drug discovery and development. researchgate.net Understanding how a drug is metabolized provides critical information about its efficacy, and potential interactions. Metabolites, the products of metabolic processes, can have different biological activities than the parent drug. researchgate.netnih.gov
In the context of natural product chemistry, studying metabolites helps to elucidate the biosynthetic pathways of complex molecules. researchgate.net Microbial transformation studies, for instance, use microorganisms to mimic and discover metabolic pathways. nih.gov The fungus Cunninghamella echinulata has been used to study the metabolism of fusidic acid, leading to the identification of several metabolites, including hydroxylated and oxidized derivatives. researchgate.netcjnmcpu.comnih.gov These studies have shown that modifications to the side chain of fusidic acid, such as the oxidation at the C-27 position to form this compound, can significantly impact its antimicrobial activity. cjnmcpu.com
Overview of Research Trajectories for this compound
Research on this compound has primarily focused on its role as a metabolite of fusidic acid. chemicalbook.comchemicalbook.com It is identified as an impurity in fusidic acid preparations, specifically as "Fusidic Acid Impurity F". pharmaffiliates.com
Key research findings include:
Metabolic Identification: this compound is a known metabolite of fusidic acid. chemicalbook.comchemicalbook.com In mammals, fusidic acid is metabolized through oxidation at the C-27 position, among other pathways. researchgate.netresearchgate.net
Microbial Transformation: The fungus Cunninghamella echinulata has been shown to convert fusidic acid into several metabolites, including 27-hydroxyfusidic acid, a precursor to this compound. cjnmcpu.comnih.gov This biotransformation highlights the oxidative capabilities of this microorganism. nih.gov
Chemical Synthesis and Characterization: The chemical structure of this compound has been elucidated using various spectroscopic techniques. researchgate.net It is commercially available for research purposes. novachem.com.au
Structure-Activity Relationship: Studies on fusidic acid metabolites, including those modified at the C-27 position, have indicated that the integrity of the side chain is important for antimicrobial activity. cjnmcpu.com Derivatives with modifications at this position have generally shown reduced activity compared to the parent compound. cjnmcpu.com
Structure
3D Structure
Properties
CAS No. |
1415035-94-7 |
|---|---|
Molecular Formula |
C31H46O7 |
Molecular Weight |
530.7 g/mol |
IUPAC Name |
(E,2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methyl-7-oxohept-5-enoic acid |
InChI |
InChI=1S/C31H46O7/c1-17(16-32)8-7-9-20(28(36)37)26-22-14-24(35)27-29(4)12-11-23(34)18(2)21(29)10-13-30(27,5)31(22,6)15-25(26)38-19(3)33/h8,16,18,21-25,27,34-35H,7,9-15H2,1-6H3,(H,36,37)/b17-8+,26-20-/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31-/m0/s1 |
InChI Key |
OZMOUWFCJHVIQT-CEDPPNKGSA-N |
SMILES |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C=O)C(=O)O)OC(=O)C)C)O)C |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CC/C=C(\C)/C=O)\C(=O)O)OC(=O)C)C)O)C |
Canonical SMILES |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C=O)C(=O)O)OC(=O)C)C)O)C |
Synonyms |
16-(Acetyloxy)-3,11-dihydroxy-26-oxo-(3α,4α,8α,9β,11α,13α,14β,16β,17Z)-29-nordammara-17(20),24-dien-21-oic Acid |
Origin of Product |
United States |
Biosynthetic Pathways and Metabolic Studies of 27 Oxo Fusidic Acid
Identification as a Biotransformation Product of Fusidic Acid
27-Oxo-fusidic acid has been identified as a product resulting from the microbial metabolism of fusidic acid. chemicalbook.comchemicalbook.comnih.govresearchgate.netresearchgate.net The fungus Cunninghamella echinulata is particularly proficient at this conversion, transforming fusidic acid into several metabolites, including this compound. nih.govresearchgate.netmdpi.com In these microbial systems, fusidic acid serves as the precursor molecule, which undergoes oxidative reactions. chemicalbook.comchemicalbook.comnih.govresearchgate.netmdpi.com The formation of this compound is part of a broader metabolic pathway that can also include hydroxylations at other positions, such as C-26. nih.govmdpi.com
The biotransformation of fusidic acid by microorganisms like C. echinulata is a key area of study for understanding the metabolic fate of this antibiotic in various biological systems. nih.govresearchgate.net This process highlights the role of microbial enzymes in modifying the chemical structure of fusidic acid, leading to the generation of metabolites like this compound. nih.govresearchgate.net
Enzymatic Mechanisms of Oxidation at C-27 in Microbial Systems
The oxidation of fusidic acid at the C-27 position in microbial systems is an enzymatically driven process. chemicalbook.comnih.govresearchgate.netmdpi.com This reaction is a key step in the biotransformation of fusidic acid by certain microorganisms. nih.govmdpi.com
Characterization of Responsible Enzymes (e.g., Cytochrome P450s)
The enzymes responsible for the oxidation of fusidic acid are often cytochrome P450 (CYP) monooxygenases. chemicalbook.comsdu.edu.cn These enzymes are known for their ability to catalyze a wide range of oxidative reactions in the metabolism of various compounds, including drugs and xenobiotics. sdu.edu.cndrugbank.com In the context of fusidic acid metabolism, CYP enzymes facilitate the introduction of an oxygen atom at the C-27 position, a critical step in the formation of this compound. chemicalbook.commdpi.com The involvement of CYP enzymes is a common feature of phase 1 metabolism in many organisms. drugbank.comnih.gov
Cofactor Requirements and Reaction Kinetics in Biotransformation
The enzymatic oxidation of fusidic acid by cytochrome P450 enzymes is a process that requires specific cofactors to proceed. While detailed kinetic studies for the specific conversion to this compound are not extensively documented in the provided results, the general mechanism of CYP-mediated reactions involves the use of NADPH as a reducing equivalent and molecular oxygen. sdu.edu.cn The reaction kinetics would be influenced by factors such as substrate concentration (fusidic acid), enzyme concentration, and the availability of these essential cofactors. chemicalbook.comnih.gov
Metabolic Fate in Diverse Biological Systems (Excluding Human Clinical Contexts)
In various non-human biological systems, particularly in microbial cultures, fusidic acid undergoes a range of metabolic transformations. nih.govresearchgate.net The fungus Cunninghamella echinulata has been extensively studied for its ability to metabolize fusidic acid, producing a variety of oxidized derivatives. nih.govresearchgate.netmdpi.com Besides the formation of this compound, this fungus can also hydroxylate fusidic acid at the C-26 and C-27 positions. nih.govresearchgate.net
Further metabolic modifications have been observed, such as the formation of 3-O-formyl-27-hydroxyfusidic acid, indicating that multiple enzymatic reactions can occur. researchgate.netacgpubs.org These metabolic pathways demonstrate the versatility of microbial systems in altering the structure of fusidic acid, leading to a diverse array of metabolites. nih.govresearchgate.net
Precursor-Product Relationships in Fusidic Acid Metabolism
The metabolic pathway of fusidic acid in microbial systems shows a clear precursor-product relationship. chemicalbook.comchemicalbook.comnih.govresearchgate.netmdpi.com Fusidic acid serves as the initial substrate, which is then converted into various oxidized metabolites. nih.govmdpi.com
One of the initial steps in the side-chain oxidation by Cunninghamella echinulata is the hydroxylation at the C-27 position to form 27-hydroxyfusidic acid. nih.gov This intermediate can then be further oxidized to yield this compound. nih.govmdpi.com This stepwise oxidation highlights a direct metabolic lineage from the parent compound to its various oxidized derivatives.
Chemical Synthesis and Derivatization of 27 Oxo Fusidic Acid
Total Synthesis Approaches for 27-Oxo-fusidic Acid
The total synthesis of fusidic acid and its derivatives represents a significant challenge in organic chemistry due to the complex stereochemistry of its tetracyclic triterpene core. While a formal total synthesis of fusidic acid has been reported, the de novo total synthesis of this compound is not a commonly pursued strategy due to the complexity and the availability of the parent compound, fusidic acid, from fermentation processes. researchgate.net
Semi-Synthetic Methodologies from Fusidic Acid
The most common and practical approach for producing this compound is through the semi-synthesis from fusidic acid, which is readily available from the fungus Fusidium coccineum. vulcanchem.com This involves the selective chemical modification of the parent molecule.
Selective Oxidation Techniques at C-27
The introduction of an oxo group at the C-27 position of the fusidic acid side chain is a key transformation. While direct chemical oxidation of the C-27 methyl group is challenging due to the presence of other reactive sites, microbial biotransformation offers a selective method. The fungus Cunninghamella echinulata has been shown to hydroxylate fusidic acid at the C-27 position, yielding 27-hydroxyfusidic acid. nih.gov This intermediate can then be chemically oxidized to the corresponding aldehyde, this compound.
Chemical oxidation methods can also be employed, although they often require protective group strategies to avoid unwanted side reactions on the steroid nucleus. For instance, oxidation of fusidic acid has been reported to yield various products, and achieving selectivity at C-27 can be difficult. nih.gov
Yield Optimization and Purity Challenges in Synthetic Transformations
A significant challenge in the semi-synthesis of this compound is the optimization of reaction yields and ensuring the purity of the final product. The separation of the desired product from unreacted starting material and various side products often requires extensive chromatographic purification.
In microbial transformations, the yield of the desired 27-hydroxylated product can be low, and a mixture of other oxidized metabolites is often produced. nih.govresearchgate.net Subsequent chemical oxidation steps must be carefully controlled to prevent over-oxidation or degradation of the molecule. The purification of the final this compound requires robust analytical techniques to confirm its structure and purity. lgcstandards.com
Synthesis of Analogs and Structurally Related Compounds
The synthesis of analogs of this compound and other fusidic acid derivatives is a major focus of medicinal chemistry research to explore structure-activity relationships (SAR) and develop compounds with improved properties. frontiersin.orgnih.gov
Modification of the Steroid Nucleus
Modifications to the tetracyclic steroid nucleus of fusidic acid have been explored to understand their impact on biological activity. Key positions for modification include the hydroxyl groups at C-3 and C-11, and the acetoxy group at C-16. cjnmcpu.com For instance, the dehydration between positions 9 and 11 results in 9,11-anhydro fusidic acid, which alters the conformation of the steroid core. vulcanchem.com Other modifications have included the introduction of different functional groups at C-3 and C-11 and the alteration of the stereochemistry of the ring junctions. mdpi.com However, many of these changes lead to a reduction or complete loss of antibacterial activity, highlighting the structural importance of the native steroid nucleus for interacting with its biological target, elongation factor G (EF-G). cjnmcpu.com
Derivatization of Side Chains and Bioisosteric Replacements
The side chain of fusidic acid is a critical determinant of its antibacterial activity, and numerous modifications have been made to explore this. nih.gov The carboxylic acid at C-21 is essential for activity, but various bioisosteric replacements have been investigated. researchgate.netrsc.org These include the synthesis of esters and amides at the C-21 position. mdpi.com
Structure-Activity Relationship (SAR) Studies at a Molecular Level
The structure-activity relationship (SAR) of fusidic acid and its derivatives has been a subject of scientific investigation to understand the molecular features crucial for its antibacterial potency. While extensive research has been conducted on various parts of the fusidic acid scaffold, studies focusing specifically on the derivatization of this compound are limited in publicly available scientific literature. However, research into the metabolism and microbial transformation of fusidic acid has provided valuable insights into the significance of the C-27 position for its biological activity.
It has been reported that the hydroxylation at the C-27 position of fusidic acid and its derivatives can lead to a significant decrease or complete loss of antibacterial activity. researchgate.netnih.govfrontiersin.org This highlights the critical nature of the terminal methyl groups on the side chain for maintaining potent antibacterial action. The introduction of a polar hydroxyl group at this position likely interferes with the hydrophobic interactions within the binding site of its molecular target, the elongation factor G (EF-G). frontiersin.org
Detailed research on the microbial oxidation of fusidic acid by organisms such as Cunninghamella echinulata has shed light on the stepwise oxidation of the side chain. nih.gov This process can lead to the formation of 27-hydroxyfusidic acid, which can be further oxidized to this compound, and subsequently to other metabolites. nih.govnih.gov The antibacterial activity of these oxidized metabolites has been evaluated and compared to the parent compound, fusidic acid.
Studies have shown that the methyl groups in the side chain of fusidic acid are crucial for its maximum antimicrobial activity. researchgate.net The oxygenation at C-27, to form 27-hydroxyfusidic acid, was found to decrease the antimicrobial activity. researchgate.netnih.gov Further oxidation at the C-26 position to a formyl derivative also diminishes the activity, and subsequent oxidation to a carboxylic acid results in a complete loss of activity. researchgate.net
The following table summarizes the minimum inhibitory concentration (MIC) values of fusidic acid and its oxidized metabolites against various microorganisms, demonstrating the impact of oxidation at the C-27 and C-26 positions on antibacterial potency.
| Compound | Streptococcus faecalis MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) | Mycobacterium smegmatis MIC (µg/mL) | Candida albicans MIC (µg/mL) |
| Fusidic acid | 1.50 | 0.06 | 25 | 12.5 |
| 27-Hydroxyfusidic acid | 50 | 12.5 | 50 | 50 |
| 26-Oxofusidic acid | 50 | 12.5 | 50 | 50 |
| 26-Carboxyfusidic acid | >50 | >50 | >50 | >50 |
| Data sourced from Ragab et al. (2017) nih.gov |
The data clearly indicates that any form of oxidation at the C-26 and C-27 positions is detrimental to the antibacterial activity of fusidic acid. The introduction of an oxo group at C-27, creating this compound, is an intermediate step in this metabolic inactivation pathway. While this metabolite itself has not been the focus of extensive derivatization studies, the broader SAR of the fusidic acid side chain strongly suggests that the non-polar nature of the terminal methyl groups is a key determinant for potent inhibition of bacterial protein synthesis.
Molecular and Cellular Biological Investigations of 27 Oxo Fusidic Acid
Interactions with Biological Macromolecules (e.g., Enzymes, Proteins) in In Vitro Systems
The primary mechanism of action for fusidic acid involves the inhibition of bacterial protein synthesis through its interaction with Elongation Factor G (EF-G). nih.govfrontiersin.org Consequently, research into its derivatives, such as 27-Oxo-fusidic acid, centers on their ability to bind to and affect this critical protein.
The molecular target of fusidic acid is the bacterial protein synthesis elongation factor G (EF-G). nih.govfrontiersin.org As a derivative, this compound is presumed to interact with the same target. To predict the binding modes and affinities of fusidic acid metabolites, molecular docking simulations have been performed using the crystal structure of Thermus thermophilus EF-G.
In a key study, while this compound itself was not tested, its positional isomer, 26-carbaldehyde-fusidic acid (an aldehyde derivative), was analyzed. The docking score, which indicates the binding affinity, was found to be lower for the aldehyde derivative compared to the parent fusidic acid. This suggests a weaker interaction with the EF-G binding pocket. The parent fusidic acid achieved the most favorable docking score in this analysis.
| Compound | Docking Score (kcal/mol) |
|---|---|
| Fusidic Acid | -4.0 |
| 26-carbaldehyde-fusidic acid (Isomer of this compound) | -2.8 |
| 27-hydroxy-fusidic acid | -2.5 |
| 26-hydroxy-fusidic acid | -2.6 |
| Dicarboxylic acid derivative | -0.36 |
Data sourced from Uddin et al. (2021).
The simulation studies indicate that these fusidic acid derivatives engage in non-covalent interactions, primarily electrostatic and Van der Waals forces, with the amino acid residues within the ligand-binding pocket of EF-G.
The impact of side-chain modifications on the biological function of fusidic acid has been evaluated through antimicrobial activity screening. These in vitro tests measure the compound's ability to inhibit the growth of various microorganisms, providing a direct assessment of its effect on essential cellular processes.
Screening of metabolites, including 27-hydroxy-fusidic acid and the 26-carbaldehyde isomer of this compound, revealed that they possess lower antimicrobial activity compared to the parent fusidic acid against a range of bacteria and the fungus Candida albicans. researchgate.net This finding suggests that oxidation of the methyl groups on the fusidic acid side chain diminishes its ability to inhibit microbial cellular processes.
Binding Affinity and Specificity Studies
Mechanistic Insights into Cellular Effects (e.g., in microbial physiology, non-human cell lines)
Understanding the mechanism of action at a cellular level involves identifying the specific molecular target and any subsequent effects on cellular signaling.
The established molecular target of fusidic acid is the bacterial elongation factor G (EF-G), a crucial enzyme for protein synthesis. nih.govfrontiersin.org By binding to the ribosome-bound EF-G, fusidic acid stalls the translocation step of polypeptide chain elongation, leading to a bacteriostatic effect. Given that this compound is a close structural analogue, it is hypothesized to share the same molecular target. This is supported by molecular docking studies on its isomer, which predict binding at the same site on EF-G, albeit with lower affinity.
Currently, there is no specific information available in the scientific literature regarding the modulation of particular signaling pathways by this compound in in vitro non-human systems.
Investigation of Molecular Targets
Comparative Biological Activity Profiling with Fusidic Acid (excluding efficacy/clinical outcomes)
A direct comparison of the in vitro biological activity of fusidic acid and its oxidized metabolites highlights the importance of the side-chain structure for antimicrobial potency. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard measure for this comparison.
Studies on metabolites produced by the microbial oxidation of fusidic acid by Cunninghamella echinulata show that these compounds are less active than fusidic acid. The oxidation of the side chain at position C-26 to a formyl group (an aldehyde, isomeric to this compound) significantly reduces the antimicrobial activity. Further oxidation to a carboxylic acid group was found to eliminate the activity entirely. Similarly, hydroxylation at C-27 also decreased the compound's potency. These results indicate that the terminal methyl groups of the fusidic acid side chain are critical for its maximum biological activity. researchgate.net
| Microorganism | Fusidic Acid | 27-hydroxy-fusidic acid | 26-carbaldehyde-fusidic acid (Isomer of this compound) | Dicarboxylic acid derivative |
|---|---|---|---|---|
| Staphylococcus aureus (ATCC 25923) | 0.125 | >128 | 128 | >128 |
| Streptococcus pyogenes (ATCC 19615) | 4 | >128 | >128 | >128 |
| Escherichia coli (ATCC 25922) | >128 | >128 | >128 | >128 |
| Pseudomonas aeruginosa (ATCC 27853) | >128 | >128 | >128 | >128 |
| Mycobacterium intracellulare (ATCC 23068) | 16 | >128 | 128 | >128 |
| Mycobacterium smegmatis (ATCC 14468) | 32 | >128 | 128 | >128 |
| Candida albicans (ATCC 90028) | >128 | >128 | >128 | >128 |
Data sourced from Uddin et al. (2021) researchgate.net
Role in Microbial Physiology (e.g., fungal metabolism, bacterial stress response)
While specific investigations into the microbial physiological roles of this compound are not extensively detailed in publicly available research, significant insights can be drawn from studies on its precursors and related metabolites, particularly concerning the biotransformation of fusidic acid by fungi and the stress responses induced in bacteria by this class of antibiotics.
Fungal Metabolism: Biotransformation of Fusidic Acid
The primary interaction of fusidane antibiotics with fungal physiology is characterized by metabolic transformation. Fungi, such as Cunninghamella echinulata, have been shown to metabolize fusidic acid through oxidation reactions. nih.gov This process is a key aspect of fungal physiology, representing a detoxification mechanism.
Research has demonstrated that Cunninghamella echinulata can convert fusidic acid into several hydroxylated metabolites. nih.govcjnmcpu.com One of the prominent reactions is the hydroxylation at the C-27 position of the side chain, yielding 27-hydroxyfusidic acid. nih.gov Further oxidation of other hydroxylated intermediates has also been observed, for instance, the conversion of a 26-hydroxy derivative into an aldehyde and a dicarboxylic acid. nih.gov
The physiological consequence of this fungal metabolism is a significant alteration of the compound's antimicrobial efficacy. Studies comparing the antimicrobial activity of fusidic acid to its metabolites reveal that these transformations diminish its potency. The oxygenation at C-27 to form 27-hydroxyfusidic acid, for example, leads to a decrease in antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as against Candida albicans. mdpi.com This suggests that the methyl groups on the side chain of fusidic acid are critical for its full range of biological activity. cjnmcpu.commdpi.com The biotransformation by the fungus, therefore, serves as a defense mechanism, rendering the antibiotic less harmful.
Research Findings: Antimicrobial Activity of Fusidic Acid and its Metabolites
The following table presents the Minimum Inhibitory Concentration (MIC) values, indicating the reduced antimicrobial activity of fusidic acid metabolites produced by Cunninghamella echinulata compared to the parent compound. mdpi.com
| Microorganism | Fusidic Acid (MIC, µg/mL) | 27-Hydroxyfusidic Acid (MIC, µg/mL) | 26-Formylfusidic Acid (MIC, µg/mL) | 26-Carboxyfusidic Acid (MIC, µg/mL) |
|---|---|---|---|---|
| Staphylococcus aureus (MRSA) | 0.16 | 10.0 | 25.0 | >50 |
| Bacillus subtilis | 1.6 | 25.0 | 50.0 | >50 |
| Mycobacterium smegmatis | 12.5 | 50.0 | 50.0 | >50 |
| Candida albicans | 25.0 | 50.0 | >50 | >50 |
Bacterial Stress Response
The interaction of fusidane antibiotics with bacteria elicits a range of stress responses, which are crucial for bacterial survival. While specific data on this compound is limited, the responses to the parent compound, fusidic acid, are well-documented and provide a framework for understanding how bacteria cope with this class of inhibitors.
One of the primary bacterial stress responses to antibiotics is active efflux. In Gram-negative bacteria, multidrug efflux pumps, such as the AcrAB-TolC system, are known to contribute to intrinsic and acquired resistance by expelling toxic compounds, including fusidic acid. asm.org This mechanism reduces the intracellular concentration of the antibiotic, mitigating its inhibitory effect on protein synthesis.
Furthermore, exposure to bactericidal antibiotics can trigger a complex physiological shift in bacteria, often involving the generation of endogenous reactive oxygen species (ROS). uva.nl This production of ROS is considered a component of the cellular stress that contributes to antibiotic lethality. uva.nl Consequently, bacterial defense systems against oxidative stress are integral to surviving antibiotic exposure. Studies using E. coli have shown that scavenging these ROS can slow the development of antibiotic resistance, indicating that oxidative stress is a key factor in the bacterial response to such agents. uva.nl
The use of fusidic acid in microbiological research has also helped to elucidate specific stress response pathways. For example, it has been used in studies of Enterococcus faecalis to investigate the role of the Spx regulator, a protein involved in modulating responses to oxidative stress and other stress conditions, highlighting the link between antibiotic exposure and the activation of broad stress defense networks. nih.gov
Analytical Methodologies for 27 Oxo Fusidic Acid Research
Chromatographic Techniques for Separation and Purification
Chromatography is an indispensable tool in the analysis of 27-Oxo-fusidic Acid, enabling its separation from the parent compound, fusidic acid, and other related impurities. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) are the principal techniques utilized for this purpose.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as the most prominent and powerful technique for the separation and quantification of this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality, leveraging the compound's polarity for effective separation.
A stability-indicating RP-HPLC method developed for the simultaneous analysis of fusidic acid and its degradation products has demonstrated the successful separation of 26-Oxofusidic acid (a synonym for this compound). While specific parameters for this exact separation are proprietary, numerous validated HPLC methods for fusidic acid provide a framework for its analysis. These methods typically employ a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an acidic aqueous buffer.
Representative HPLC Method Parameters for Fusidic Acid Analysis:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Lichrospher RP-18 (125 x 4.0 mm, 5 µm) researchgate.net | Kromasil C18 (125 x 4.6 mm, 5 µm) | Agilent ZORBAX SB-C18 (250 x 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase | Acetonitrile:Methanol:0.05M Ortho-Phosphoric acid (50:5:45 v/v) researchgate.net | Methanol:Ortho-Phosphoric acid:Acetonitrile (10:45:45 v/v) | Acetonitrile:Water with 0.001M acetic acid (8:2 v/v) researchgate.net |
| Flow Rate | 1.5 mL/min researchgate.net | 2.5 mL/min | 1.0 mL/min researchgate.net |
| Detection Wavelength | 235 nm researchgate.net | 220 nm | 235 nm researchgate.net |
| Column Temperature | 25°C researchgate.net | 25°C | 25°C researchgate.net |
These methods, validated according to ICH guidelines, demonstrate good linearity, precision, accuracy, and robustness, making them suitable for the routine quality control and stability testing of fusidic acid, which would include the monitoring of this compound as an impurity. researchgate.netresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)
The application of Gas Chromatography-Mass Spectrometry (GC-MS) for the direct analysis of this compound is not widely reported in the scientific literature. This is primarily due to the compound's high molecular weight and low volatility, which are characteristic of steroid-like molecules. Direct injection into a GC system would require high temperatures that could lead to thermal degradation of the analyte before it reaches the detector.
While GC-MS has been employed for the analysis of secondary metabolites from fungi, these methods often target more volatile compounds. africanjournalofbiomedicalresearch.com For the analysis of fusidic acid and its derivatives, derivatization to increase volatility would be a necessary prerequisite for successful GC-MS analysis. However, given the efficiency of HPLC for these compounds, GC-MS is not a routinely used technique.
Thin-Layer Chromatography (TLC) Applications
Thin-Layer Chromatography (TLC) serves as a valuable qualitative and semi-quantitative tool in the analysis of this compound. It is particularly useful for rapid screening, monitoring reaction progress, and as a preliminary step in method development for column chromatography.
The European Pharmacopoeia outlines a TLC method for the identification of fusidic acid and its impurities. uspbpep.com This method, or variations thereof, can be effectively applied to this compound. The separation is typically achieved on silica (B1680970) gel plates, with a mobile phase designed to differentiate between the closely related fusidane structures.
A reported TLC-densitometric method for the simultaneous determination of fusidic acid and preservatives in a pharmaceutical ointment utilizes a mobile phase of n-hexane-ethyl acetate-glacial acetic acid (6:3:1, v/v/v) on silica gel 60 F254 plates. researchgate.netresearchgate.net In such a system, this compound, being more polar than fusidic acid due to the additional keto group, would be expected to have a lower retention factor (Rf) value.
TLC System for Fusidic Acid and Related Compounds:
| Parameter | European Pharmacopoeia Method uspbpep.com | TLC-Densitometric Method researchgate.netresearchgate.net |
| Stationary Phase | TLC silica gel F254 plate | Silica gel 60 F254 TLC plates |
| Mobile Phase | Chloroform:Cyclohexane:Glacial acetic acid:Methanol (80:10:10:2.5 v/v/v/v) | n-hexane:ethyl acetate:glacial acetic acid (6:3:1, v/v/v) |
| Detection | UV light (254 nm) | Densitometric measurement at 240 nm |
Spectroscopic Methods for Structural Elucidation and Characterization
Spectroscopic techniques are fundamental to the unequivocal identification and detailed structural analysis of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this characterization, providing insights into the molecular framework and connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
The key spectral change expected in the 1H NMR spectrum of this compound compared to fusidic acid would be the disappearance of the methyl singlet corresponding to the C-27 protons and the appearance of a downfield singlet for the aldehydic proton. In the 13C NMR spectrum, the signal for the C-27 methyl group would be replaced by a significantly deshielded signal for the aldehyde carbonyl carbon.
Expected 1H and 13C NMR Chemical Shifts for Key Moieties in this compound (in CDCl3):
| Moiety | Expected 1H Chemical Shift (δ, ppm) | Expected 13C Chemical Shift (δ, ppm) |
| C-27 Aldehyde Proton (CHO) | ~9.4 | - |
| C-27 Carbonyl Carbon (C=O) | - | ~195 |
| C-24 Vinylic Proton (CH) | ~6.8 | ~145 |
| C-16 Proton (CH-OAc) | ~5.7 | ~74 |
| C-11 Proton (CH-OH) | ~4.3 | ~68 |
| C-3 Proton (CH-OH) | ~3.7 | ~70 |
| Acetyl Methyl Protons (CH3) | ~2.0 | ~21 |
2D NMR experiments such as HSQC would confirm the direct one-bond correlation between the aldehydic proton and the carbonyl carbon, while HMBC would show long-range correlations from the aldehydic proton to adjacent carbons, definitively establishing the position of the oxo group.
Mass Spectrometry (MS) Applications (e.g., HRESI-FTMS)
Mass Spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound. High-Resolution Electrospray Ionization Fourier Transform Mass Spectrometry (HRESI-FTMS) is a particularly powerful technique for this purpose, providing highly accurate mass measurements.
The molecular formula of this compound is C31H46O7, with a monoisotopic mass of 530.3244 g/mol . In HRESI-FTMS analysis, the compound would typically be observed as a protonated molecule [M+H]+, a sodium adduct [M+Na]+, or a potassium adduct [M+K]+. nih.govresearchgate.net
Studies on the microbial oxidation of fusidic acid have utilized HRESI-FTMS to identify metabolites. For instance, a metabolite identified as 26-formylfusidic acid (structurally analogous to this compound) gave a sodium adduct ion at m/z 553.3131, corresponding to a molecular formula of [C31H46O7 + Na]+ (calculated 553.3135). nih.gov This high mass accuracy allows for the unambiguous determination of the elemental composition.
Tandem MS (MS/MS) experiments would further aid in structural confirmation by inducing fragmentation of the parent ion. The fragmentation pattern would be expected to show losses of characteristic groups such as water (from the hydroxyl groups) and acetic acid (from the acetyl group), providing further evidence for the proposed structure.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic methods such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for the structural elucidation of fusidane-type compounds, including this compound. While specific spectra for this compound are not extensively published, its characteristics can be inferred from the well-documented spectra of its parent compound, fusidic acid, and the structural modifications that differentiate the two.
Fusidic acid and its analogues possess a distinctive tetracyclic triterpenoid (B12794562) framework, known as the fusidane skeleton. mdpi.com The UV spectrum of fusidic acid is characterized by absorption maxima related to its chromophores, particularly the α,β-unsaturated carboxylic acid group in the side chain. In a phosphate (B84403) buffer solution (pH 5.5), fusidic acid exhibits a UV absorbance maximum around 205 nm. researchgate.net Other studies have utilized detection wavelengths of 210 nm to 225 nm for chromatographic analysis. scielo.brresearchgate.net
The IR spectrum of fusidic acid displays characteristic absorption bands corresponding to its various functional groups. These include vibrations for hydroxyl groups, an ester carbonyl, a carboxylic acid, and olefinic groups. bch.ro For fusidane-type compounds, characteristic IR absorption bands include those for α,β-unsaturated carbonyls (1660–1700 cm⁻¹) and olefinic groups (around 1630 cm⁻¹). researchgate.net
The defining feature of this compound is the presence of an aldehyde (oxo) group at the C-27 position of the side chain, replacing a methyl group of the parent fusidic acid. This modification would be expected to introduce a distinct carbonyl (C=O) stretching band in the IR spectrum, typically in the range of 1720-1740 cm⁻¹ for an aliphatic aldehyde. In the UV-Vis spectrum, this additional chromophore could potentially lead to a shift in the absorption maximum or the appearance of a new, weak n→π* transition band at a longer wavelength compared to fusidic acid.
Table 1: Key Spectroscopic Data for Fusidic Acid as a Reference
| Spectroscopic Technique | Feature | Typical Wavelength/Wavenumber | Reference |
| UV-Vis Spectroscopy | Absorption Maximum (λmax) | ~205-220 nm | researchgate.netscielo.br |
| Infrared (IR) Spectroscopy | α,β-Unsaturated Carbonyl | 1660-1700 cm⁻¹ | researchgate.net |
| Infrared (IR) Spectroscopy | Olefinic Group (C=C) | ~1630 cm⁻¹ | researchgate.net |
Quantitative Analysis in Complex Biological and Fermentation Matrices (Excluding Human Clinical Samples)
The quantification of this compound in complex matrices, such as fermentation broths, is critical for monitoring its production during microbial biotransformation or fermentation processes. While specific methods exclusively for this compound are not widely detailed, the analytical techniques established for its parent compound, fusidic acid, are directly applicable. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the methods of choice for this purpose.
A stability-indicating reversed-phase HPLC (RP-HPLC) method developed for fusidic acid provides a robust framework for quantifying its metabolites. scielo.br Such a method typically employs a C18 column for separation, with a mobile phase consisting of an organic solvent like acetonitrile and an aqueous buffer, followed by UV detection. scielo.br The selectivity of the method allows for the separation of the main compound from its impurities and degradation products, which would include metabolites like this compound. scielo.br For enhanced sensitivity and specificity, especially in highly complex matrices like fermentation media, LC-MS is preferred. LC-MS combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer, allowing for definitive identification and quantification based on the mass-to-charge ratio of the target analyte. asm.orgresearchgate.net
The main challenge in analyzing fermentation samples is the presence of numerous interfering substances from the culture medium and microbial metabolism. mdpi.com Therefore, a robust sample preparation step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is often required to clean up the sample and concentrate the analyte before injection into the chromatographic system.
Table 2: Example of a Reverse-Phase HPLC Method Suitable for Fusidic Acid and its Metabolites
| Parameter | Specification | Reference |
| Chromatography System | High-Performance Liquid Chromatography (HPLC) | scielo.br |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | scielo.br |
| Mobile Phase | Acetonitrile and Water (e.g., 72:28, v/v), pH adjusted to 3.5 | scielo.br |
| Flow Rate | 1.0 mL/min | scielo.br |
| Detection | UV Spectrophotometry at ~210 nm | scielo.br |
| Linear Range | e.g., 5–95 µg/mL | scielo.br |
| Limit of Quantification | e.g., 1.31 μg/mL | scielo.br |
Development of Bioanalytical Assays for Enzymatic Activity or Metabolic Profiling
Bioanalytical assays are crucial for studying the biosynthesis of this compound and for profiling the metabolic capabilities of microorganisms. These assays typically involve incubating a microorganism with the precursor compound, fusidic acid, and subsequently analyzing the culture broth to identify and quantify the resulting metabolites.
Research has shown that fungi, such as Cunninghamella echinulata, can perform oxidative transformations on the side chain of fusidic acid. mdpi.comnih.gov These biotransformations can lead to the production of hydroxylated intermediates, such as 27-hydroxyfusidic acid, which can be further oxidized to form this compound. mdpi.comnih.gov A typical bioanalytical assay for metabolic profiling would involve:
Culturing the selected microorganism in a suitable fermentation medium.
Introducing fusidic acid as a substrate.
Collecting samples from the fermentation broth at various time points.
Extracting the compounds from the samples.
Analyzing the extracts using a powerful analytical technique, most commonly LC-MS, to identify the structures of the metabolites formed. mdpi.comnih.gov
This approach allows researchers to map the metabolic pathway and understand the enzymatic activities present in the organism. Furthermore, combinatorial biosynthesis strategies have been developed where genes encoding specific tailoring enzymes, such as P450 monooxygenases from different fungal pathways, are randomly combined and expressed in a host organism. nih.gov The subsequent analysis of the products is a powerful method for discovering novel enzymatic activities and generating new fusidane analogues, providing direct insight into the function of the enzymes involved. nih.gov
Advanced Research Perspectives and Future Directions for 27 Oxo Fusidic Acid
Exploration of Novel Biological Activities Beyond Conventional Antibiotic Mechanisms
While derivatives of fusidic acid are often first assessed for their antimicrobial potency, research indicates that modifications, particularly in the side chain, can lead to significantly weaker antibacterial action. cjnmcpu.com For instance, the microbial transformation of fusidic acid can produce metabolites like 27-hydroxyfusidic acid, a direct precursor to 27-oxo-fusidic acid, which demonstrates lower activity against various bacterial strains compared to the parent compound. nih.gov This reduction in antibiotic efficacy encourages the investigation of other potential biological activities.
The parent compound, fusidic acid, has been reported to possess immunomodulatory effects, a property first noted in the late 1970s. nih.gov Studies have shown it can inhibit cell-mediated immunity in mice and suppress cytokine production. nih.govnih.gov This precedent suggests that its metabolites, including this compound, could be valuable candidates for screening in immunomodulatory assays. Future research in cell line studies could explore whether this compound can influence inflammatory pathways, cytokine release, or lymphocyte proliferation, independent of any antimicrobial action. Furthermore, structural analogues of fusidic acid have been associated with diverse bioactivities, including antineoplastic and anticholesterolemic characteristics, providing a strong rationale for screening this compound against a wide array of biological targets. mdpi.com
Investigation of Metabolomic Profiles Incorporating this compound
This compound is recognized as a metabolite of fusidic acid. chemicalbook.comchemicalbook.com The metabolism of fusidic acid is complex, with the drug being primarily eliminated through non-renal pathways and biotransformed into numerous breakdown products. nih.gov Understanding the complete metabolomic profile is crucial for characterizing the compound's lifecycle in biological systems.
Microbial transformation studies serve as a valuable tool for mimicking and identifying mammalian metabolic pathways. The fungus Cunninghamella echinulata has been instrumental in elucidating the metabolism of fusidic acid's side chain. nih.gov It converts fusidic acid into several metabolites, including 27-hydroxyfusidic acid, which is subsequently oxidized to form derivatives like 26-formylfusidic acid and 26-carboxyfusidic acid. cjnmcpu.com The formation of this compound follows a similar oxidative pathway from its hydroxylated precursor. In one study, investigation of minor metabolites from Cunninghamella echinulata led to the discovery of an unprecedented derivative, C-27-hydroxy-3-O-formyl fusidic acid, highlighting the diverse and sometimes unexpected metabolic routes. acgpubs.org The identification of metabolites like 3-keto Fusidic acid in other contexts, such as the aging of Huangjiu, further points to the role of microbial activity in the biotransformation of the fusidic acid core. nih.gov
A comprehensive investigation of the metabolomic profile would involve tracing the formation and degradation of this compound in various biological systems to understand its stability, persistence, and potential for further transformation.
Development of Advanced Stereoselective Synthetic Routes
The synthesis of fusidic acid derivatives is an active area of research, aimed at improving potency, altering the activity spectrum, or enhancing pharmacokinetic properties. mdpi.comnih.gov While numerous synthetic strategies have been developed for modifying the fusidic acid scaffold, specific advanced stereoselective routes for this compound are not yet extensively documented in the literature. rsc.orgrsc.orgresearchgate.net
Future research could focus on developing highly controlled and efficient synthetic pathways. A promising approach is a chemoenzymatic strategy, which would combine biological and chemical methods. This could involve:
Biotransformation: Utilizing a microorganism like Cunninghamella echinulata to perform the initial, highly specific hydroxylation of the fusidic acid side chain to produce 27-hydroxyfusidic acid. nih.gov
Chemical Oxidation: Employing a selective chemical oxidation method to convert the resulting hydroxyl group into the target oxo- group of this compound.
Alternatively, the development of a total synthetic route using modern asymmetric synthesis techniques, such as Michael-initiated ring closure (MIRC) reactions which have been used for other complex fusidane antibiotics, could provide access to this compound and its stereoisomers. rsc.org Such routes would be invaluable for producing sufficient quantities for biological testing and for creating novel analogues with precise stereochemistry.
Computational Chemistry and Molecular Modeling Studies
Computational methods are increasingly integral to drug discovery, providing insights into molecular interactions, structure-activity relationships (SAR), and the dynamic behavior of molecules. mdpi.comnih.gov
Molecular docking is a powerful tool used to predict the binding orientation and affinity of a small molecule to a macromolecular target. For fusidic acid and its derivatives, the primary antibacterial target is the elongation factor G (EF-G). frontiersin.orgnih.gov Docking simulations have been performed on fusidic acid and its microbially-produced metabolites, including the precursor 27-hydroxyfusidic acid, to compare their binding to EF-G. nih.gov These studies revealed that metabolites often have a lower docking score and different binding poses compared to the parent fusidic acid, which correlates with their reduced antibacterial activity. nih.gov
Future research would logically extend these docking studies to this compound. By simulating its interaction with EF-G, researchers can further rationalize its expected antibacterial potency. More importantly, docking can be used to screen this compound against a wide range of other potential protein targets, such as enzymes involved in inflammatory or metabolic pathways, to identify possible novel biological activities.
| Compound | Docking Score (kcal/mol) |
|---|---|
| Fusidic Acid | -4.0 |
| 27-Hydroxyfusidic Acid | -2.5 |
| 26-Hydroxyfusidic Acid | -2.6 |
| 26-Formylfusidic Acid | -2.8 |
Data sourced from a study on the microbial oxidation of fusidic acid. nih.gov The table shows the predicted binding affinity of fusidic acid and its hydroxylated/oxidized metabolites to their target, EF-G. A more negative score indicates a stronger predicted binding.
The three-dimensional shape (conformation) of a molecule is critical to its biological activity. Conformational analysis helps to understand the molecule's flexibility and the stable, low-energy shapes it can adopt. For fusidic acid derivatives, the conformation of the side chain is known to be important for antibacterial activity. cjnmcpu.comnih.gov Computational analysis of the lowest energy conformers of 27-hydroxyfusidic acid has already been used to explain experimental NMR data. mdpi.com
Advanced techniques like molecular dynamics (MD) simulations can be applied to this compound to explore its dynamic behavior over time. These simulations can generate Gibbs free energy landscapes, which map the different conformational states of the molecule and the energy barriers between them. mdpi.comresearchgate.net Such studies provide a deeper understanding of the molecule's structural preferences and how it might adapt its shape to bind to different biological targets.
Docking Simulations with Potential Molecular Targets
Implications for Natural Product Drug Discovery
Natural products and their derivatives remain a cornerstone of drug discovery, providing structurally diverse and biologically active lead compounds. biomedpharmajournal.orgnih.gov The study of metabolites like this compound has several important implications from a research perspective.
First, it expands the known chemical diversity of the fusidane family of antibiotics. nih.gov Even if a metabolite is less active than the parent drug, it provides a new chemical entity that can be used as a starting point for semi-synthetic modifications. cjnmcpu.com Second, investigating the full metabolic profile of a drug helps build a comprehensive structure-activity relationship (SAR) model. By understanding how a specific structural change—like the oxidation at C-27—affects biological activity, researchers can make more informed decisions when designing new analogues. researchgate.net
Finally, the exploration of metabolites for novel activities is a key strategy in modern drug discovery. As high-throughput screening platforms become more sophisticated, compounds like this compound, which may have lost their primary antibiotic function, can be tested against hundreds of other targets, potentially uncovering entirely new therapeutic applications. mdpi.com Therefore, the research into this compound is not merely an academic exercise but represents a fundamental approach within natural product drug discovery to fully exploit the chemical and biological potential of a given scaffold.
Q & A
Q. How can researchers evaluate the ecological impact of this compound residues in environmental samples?
- Answer: Deploy high-resolution mass spectrometry (HRMS) for trace detection in water/soil. Assess biodegradation via microbial consortium assays and qPCR to monitor resistance gene proliferation. Model environmental persistence using fugacity-based tools (EPI Suite). Collaborate with ecotoxicologists to design tiered risk assessments .
Methodological Notes
- Data Presentation: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for tables/figures. Use SI units, significant figures, and error bars (SEM/SD). Annotate spectra with peak assignments and reference standards .
- Ethical Compliance: Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating questions. Document ethical approvals for animal/human studies .
- Reproducibility: Archive raw data in repositories like Zenodo and include step-by-step protocols in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
